

# An In-depth Technical Guide to the Enteropeptidase Gene (PRSS7) and Protein Structure

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## Compound of Interest

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## Abstract

**Enteropeptidase**, also known as enterokinase, is a type II transmembrane serine protease encoded by the PRSS7 gene. It plays a critical role in the initial activation of the pancreatic zymogen cascade, which is essential for protein digestion. This guide provides a comprehensive technical overview of the PRSS7 gene, the structure and function of the **enteropeptidase** protein, and detailed experimental methodologies for its study. The information presented is intended to support researchers, scientists, and drug development professionals in their work related to this vital enzyme.

## The Enteropeptidase Gene (PRSS7)

The human **enteropeptidase** gene, officially named Transmembrane Protease, Serine 7 (TMPRSS15), was formerly known as PRSS7 or ENTK. It is located on the long (q) arm of chromosome 21 at position 21.1. The gene spans a total length of 134.54 kb and contains 25 exons, encoding a protein of 1019 amino acids.<sup>[1]</sup> Mutations in the PRSS7 gene, including nonsense and frameshift mutations, can lead to a rare autosomal recessive disorder known as congenital **enteropeptidase** deficiency, characterized by severe malabsorption and failure to thrive in infants.<sup>[1][2]</sup>

## Gene Structure

While a detailed table of individual exon and intron lengths for the human PRSS7 gene is not readily available in public databases, general characteristics of human gene structure provide context. On average, human genes have 8.8 exons and 7.8 introns per gene, with approximately 80% of exons being shorter than 200 base pairs.[3]

## Enteropeptidase Protein Structure and Function

**Enteropeptidase** is synthesized as a single-chain zymogen called **proenteropeptidase**, which is localized to the brush border membrane of duodenal and jejunal enterocytes.[2][4] Activation of **proenteropeptidase**, potentially by duodenase or trypsin, results in a heterodimeric protein composed of a heavy chain and a light chain linked by a disulfide bond.[2][5]

### Heavy Chain

The heavy chain of human **enteropeptidase** consists of 784 amino acids and has a molecular weight of 82-140 kDa.[2][6] It is responsible for anchoring the enzyme to the intestinal brush border membrane via a transmembrane domain.[6][7] The heavy chain is a mosaic protein containing several distinct domains:

- Low-density lipoprotein receptor (LDLR) domains: Two LDLR repeats are present.[8]
- C1r/s domains: Two repeats of a domain type found in complement components C1r and C1s.[6][8]
- MAM domain: A domain with homology to meprin, A5 protein, and protein tyrosine phosphatase  $\mu$ . [6][8]
- Macrophage scavenger receptor (MSCR)-like domain.[6]

### Light Chain and Catalytic Activity

The light chain is a 35-62 kDa polypeptide of 235 amino acids that contains the catalytic serine protease domain.[2][6] The catalytic triad, essential for its proteolytic activity, is composed of three highly conserved amino acid residues:

- Histidine-57 (His-57)[7]

- Aspartate-102 (Asp-102)[7]
- Serine-195 (Ser-195)[7]

**Enteropeptidase** exhibits remarkable specificity, recognizing and cleaving the peptide bond after a lysine residue within the sequence Val-(Asp)4-Lys, which is the activation peptide of its primary physiological substrate, trypsinogen.[9] This specificity is conferred not only by the catalytic triad but also by an extended substrate-binding exosite. A key residue in this exosite is Lysine-99 (Lys-99), which interacts with the aspartate residues at the P2-P4 positions of the substrate through salt bridges.[7][9]

## Quantitative Protein Data

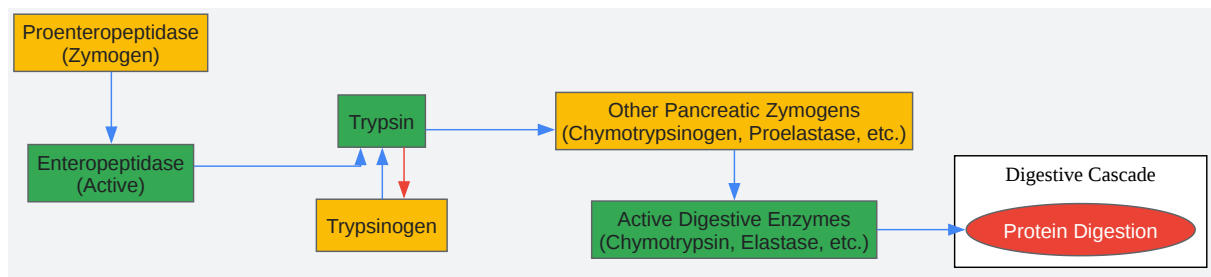
Parameter	Value	Reference
Heavy Chain Size	784 amino acids	[6]
82-140 kDa	[2]	
Light Chain Size	235 amino acids	[6]
35-62 kDa	[2]	
Catalytic Triad	His-57, Asp-102, Ser-195	[7]
Exosite Residue	Lys-99	[7][9]

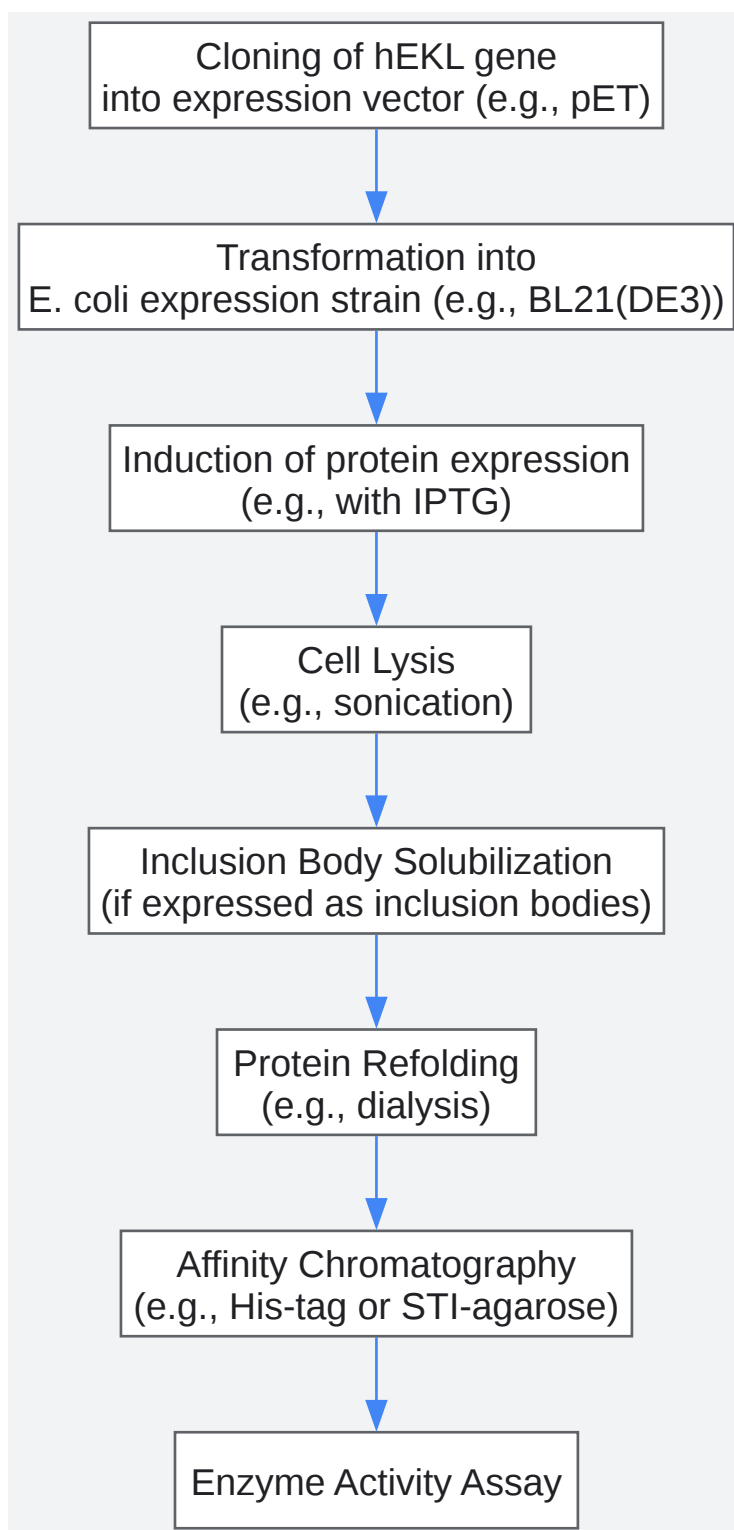
## Post-Translational Modifications

The primary post-translational modifications of **enteropeptidase** are proteolytic cleavage of the zymogen to form the active heterodimer and the formation of disulfide bonds. The heavy and light chains are linked by a single disulfide bond.[6] The light chain itself contains five disulfide bonds that stabilize its structure.[7] Glycosylation is another potential post-translational modification for many eukaryotic proteins, which can influence protein folding and stability.[10][11] While specific glycosylation sites on human **enteropeptidase** are not extensively detailed in the provided search results, it is a common modification for membrane-bound proteins.

## Signaling Pathway and Function

**Enteropeptidase** is the master switch that initiates the cascade of digestive enzyme activation in the small intestine.





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